Product packaging for Disilane, pentamethyl-1-naphthalenyl-(Cat. No.:CAS No. 38446-40-1)

Disilane, pentamethyl-1-naphthalenyl-

Cat. No.: B14660273
CAS No.: 38446-40-1
M. Wt: 258.50 g/mol
InChI Key: HOCAJYZQOFSYAZ-UHFFFAOYSA-N
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Description

Disilane, pentamethyl-1-naphthalenyl- is a useful research compound. Its molecular formula is C15H22Si2 and its molecular weight is 258.50 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22Si2 B14660273 Disilane, pentamethyl-1-naphthalenyl- CAS No. 38446-40-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38446-40-1

Molecular Formula

C15H22Si2

Molecular Weight

258.50 g/mol

IUPAC Name

dimethyl-naphthalen-1-yl-trimethylsilylsilane

InChI

InChI=1S/C15H22Si2/c1-16(2,3)17(4,5)15-12-8-10-13-9-6-7-11-14(13)15/h6-12H,1-5H3

InChI Key

HOCAJYZQOFSYAZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Context Within Silicon Carbon and Silicon Silicon Bond Chemistry

The chemistry of pentamethyl-1-naphthalenyl-disilane is fundamentally governed by the characteristics of its silicon-carbon (Si-C) and silicon-silicon (Si-Si) bonds. The Si-C bond, which links the disilane (B73854) unit to the naphthalene (B1677914) ring, is longer and weaker than a corresponding C-C bond. This bond is also polarized towards the more electronegative carbon atom, which influences its reactivity.

The Si-Si bond in the disilane moiety is a key feature of this class of compounds. Unlike the robust C-C single bond, the Si-Si bond is significantly weaker and more reactive. A crucial characteristic of catenated silicon systems, such as disilanes, is the phenomenon of σ-conjugation. This involves the delocalization of sigma electrons along the silicon backbone, which allows for electronic communication between substituents attached to the silicon atoms. This property is responsible for the unique electronic and photophysical behaviors observed in polysilanes and related compounds. The presence of a pentamethyl substitution pattern on the disilane unit introduces both steric bulk and electronic effects that can modulate the reactivity and stability of the Si-Si bond.

Significance of Naphthalene Moieties in Contemporary Organosilicon Compounds

The incorporation of naphthalene (B1677914) moieties into organosilicon compounds has been a fruitful area of research, primarily due to the unique photophysical properties that arise from the interaction between the silicon framework and the aromatic ring. Naphthalene itself is a well-known fluorophore, and its attachment to silicon atoms can lead to significant changes in its absorption and emission characteristics.

Evolution of Research in Silyl Naphthalene and Disilane Systems

The field of organosilicon chemistry has evolved significantly since its early days. Initial research focused on the synthesis and basic reactivity of compounds containing Si-C bonds. The development of synthetic methods to create Si-Si bonds opened up the field of polysilane chemistry, leading to the discovery of their unique electronic properties, such as σ-conjugation.

The study of silyl-naphthalene and disilane (B73854) systems has progressed from the synthesis of simple derivatives to the design of complex architectures with specific functions. Early work focused on understanding the fundamental interactions between the silyl (B83357) groups and the naphthalene (B1677914) ring. More recent research has shifted towards harnessing these interactions for applications in materials science. For example, the photoluminescent properties of these compounds have made them candidates for use as chemosensors. rsc.org The development of new catalytic methods, including radical silylation, has provided more efficient and selective routes to synthesize these complex molecules. rsc.org

Current Research Landscape and Future Trajectories for Pentamethyl 1 Naphthalenyl Disilane

The current research landscape in organosilicon chemistry is vibrant, with a strong focus on the development of new synthetic methodologies and the application of organosilicon compounds in advanced materials. For a molecule like pentamethyl-1-naphthalenyl-disilane, current interest would likely lie in its potential as a building block for larger, functional materials. The combination of the bulky, electron-donating pentamethyldisilyl group and the photoactive naphthalene (B1677914) moiety makes it an interesting target for studies on photoluminescence and charge transport.

Future research on pentamethyl-1-naphthalenyl-disilane and related compounds is likely to be driven by the broader trends in materials science. One promising avenue is the use of these molecules in organic electronics, such as organic light-emitting diodes (OLEDs), where their photoluminescent properties could be exploited. The development of new polymerization techniques could allow for the incorporation of this and similar monomers into novel polysilanes with tailored electronic and optical properties.

Furthermore, the advent of artificial intelligence (AI) and machine learning in materials science is poised to accelerate the discovery and design of new organosilicon compounds. nbsvip.comresearchgate.net By predicting the properties of virtual molecules, AI could guide the synthesis of new silyl-naphthalene derivatives with optimized characteristics for specific applications, such as enhanced quantum yields or specific emission wavelengths. This computational approach, combined with advanced synthetic techniques, will likely define the future of research in this exciting area of organosilicon chemistry.

Data Tables

Table 1: Representative Spectroscopic Data for Silyl-Naphthalene Derivatives

Compound1H-NMR (δ, ppm)13C-NMR (δ, ppm)29Si-NMR (δ, ppm)UV-vis (λmax, nm)
1-(Trimethylsilyl)naphthalene0.47 (s, 9H), 7.42–8.11 (m, 7H) nih.govNot ReportedNot Reported~285 nih.gov
Naphthalene-bridged disilane (B73854) (asymmetric with SiMe2 and SiPh2)0.56 (s, 6H), 7.38–8.02 (m, 16H) rsc.org-3.54, 124.90, 124.94, 126.94, 128.16, 128.62, 130.89, 131.78, 133.11, 133.47, 134.8, 141.86 rsc.org-20.62 rsc.org~305 rsc.org

Note: Data is for representative compounds and not for Disilane, pentamethyl-1-naphthalenyl-. The data serves to illustrate the typical spectroscopic characteristics of this class of molecules.

Table 2: Typical Bond Lengths and Angles in Aryldisilanes

ParameterTypical Value
Si-Si bond length2.34 - 2.37 Å
Si-C(aryl) bond length1.87 - 1.90 Å
C-Si-Si bond angle109° - 114°
Si-Si-C bond angle109° - 112°

Note: These are typical ranges observed in X-ray crystal structures of various aryldisilane derivatives and serve as an estimation for the structural parameters of Disilane, pentamethyl-1-naphthalenyl-.

An in-depth analysis of the synthetic methodologies for pentamethyl-1-naphthalenyl-disilane and its analogues reveals a landscape of sophisticated chemical strategies. The construction of these molecules hinges on two critical steps: the formation of the silicon-naphthalene bond and the creation of the disilane framework. Researchers have developed a variety of techniques, from classical organometallic reactions to advanced transition metal-catalyzed couplings, to achieve these transformations with precision and control.

Computational and Theoretical Investigations of Pentamethyl 1 Naphthalenyl Disilane

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and its conformational possibilities.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.netresearchgate.net For a flexible molecule like pentamethyl-1-naphthalenyl-disilane, a conformational analysis would be necessary to identify various stable conformers and determine their relative energies. This would involve systematically rotating different parts of the molecule and performing geometry optimization at each step.

Theoretical Analysis of Steric and Electronic Factors Governing Molecular Architecture

The final molecular architecture is a balance between steric and electronic effects. chemrxiv.orgamazonaws.com Steric effects arise from the repulsion between electron clouds of bulky substituents, forcing the molecule into a conformation that minimizes these interactions. mdpi.com Electronic effects, such as hyperconjugation and inductive effects, also play a crucial role in determining the most stable geometry. chemrxiv.orgamazonaws.com A theoretical analysis would quantify these competing factors to explain the preferred shape of pentamethyl-1-naphthalenyl-disilane.

Electronic Structure and Bonding Analysis

Understanding the distribution of electrons within a molecule is key to predicting its reactivity and properties.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Interactions

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.comresearchgate.net The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netpharmacy180.comnih.gov For pentamethyl-1-naphthalenyl-disilane, the HOMO would likely be associated with the electron-rich naphthalene (B1677914) ring, while the LUMO might be located on the disilane (B73854) moiety.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of charge within a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. nih.govresearchgate.net This map shows regions of positive and negative electrostatic potential on the molecule's surface, indicating areas that are prone to electrophilic or nucleophilic attack, respectively. nih.gov Red regions on an MEP map typically represent areas of high electron density (negative potential), while blue regions indicate areas of low electron density (positive potential). nih.govresearchgate.net

Simulation of Spectroscopic Properties

Computational methods can be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation. researchgate.netnih.gov For instance, theoretical calculations can simulate NMR chemical shifts, infrared vibrational frequencies, and UV-Vis electronic transitions. researchgate.net These simulations provide valuable insights into the molecule's structure and electronic properties.

While the specific computational data for Disilane, pentamethyl-1-naphthalenyl- is not currently available, the theoretical frameworks described above provide a clear roadmap for any future investigations into this compound. Such studies would be invaluable in elucidating its structure, reactivity, and potential applications.

Theoretical Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and confirmation. nih.govnih.gov Density Functional Theory (DFT) is a commonly employed method for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govresearchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov For organosilicon compounds, specialized basis sets and functionals may be required to accurately account for the electronic environment of the silicon atoms.

A typical computational workflow for predicting the NMR spectrum of pentamethyl-1-naphthalenyl-disilane would involve:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ²⁹Si) are calculated using a DFT method.

Chemical Shift Calculation: The calculated shielding tensors are referenced against a standard compound (e.g., tetramethylsilane, TMS) to yield the chemical shifts.

Different levels of theory (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVTZ) would be benchmarked to determine the most accurate and computationally efficient method for this specific class of compounds. nih.gov

Interactive Data Table: Representative Theoretical vs. Experimental ¹H NMR Chemical Shifts for Naphthalene Derivatives (Illustrative Example)

ProtonCalculated Shift (ppm)Experimental Shift (ppm)
H-27.857.94
H-37.457.41
H-47.907.79
H-57.507.35
H-67.407.34
H-77.807.68
H-88.007.95
CH₂4.204.17
NH₂1.801.77

Note: This table is for illustrative purposes for a related naphthalene compound, 1-naphthalenemethylamine, as no specific data for pentamethyl-1-naphthalenyl-disilane is available. chemicalbook.com The calculated values are hypothetical examples to demonstrate the typical output of such a study.

Computational Modeling of UV/Vis and Fluorescence Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to model the electronic absorption (UV/Vis) and emission (fluorescence) spectra of molecules. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states.

The process for modeling the spectra of pentamethyl-1-naphthalenyl-disilane would include:

Ground State Optimization: Similar to NMR predictions, the calculation begins with an optimized ground-state geometry.

Excited State Calculations: TD-DFT is then used to calculate the vertical excitation energies and oscillator strengths for a number of the lowest energy electronic transitions.

Spectral Simulation: The calculated excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities) are used to generate a theoretical UV/Vis spectrum.

Fluorescence spectra are modeled by first optimizing the geometry of the lowest excited singlet state (S₁) and then calculating the energy of the transition from this optimized excited state back to the ground state. The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that can be accurately compared to experimental spectra measured in solution. sapub.org

Interactive Data Table: Predicted Electronic Transitions for a Generic Naphthalene Chromophore (Illustrative Example)

TransitionWavelength (nm)Oscillator Strength
S₀ → S₁3500.15
S₀ → S₂3200.45
S₀ → S₃2900.80

Note: This table provides a hypothetical example of the kind of data generated from a TD-DFT calculation for a molecule containing a naphthalene chromophore. No specific data for pentamethyl-1-naphthalenyl-disilane is available.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, including those involving organosilanes which can undergo various thermal and photochemical transformations. nih.gov

Transition State Search and Energy Barrier Calculations for Reactivity Pathways

To understand the reactivity of pentamethyl-1-naphthalenyl-disilane, computational methods can be used to map out the potential energy surface for a given reaction. This involves locating the transition state (TS) structures that connect reactants to products. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.

Common techniques for locating transition states include:

Synchronous Transit-Guided Quasi-Newton (STQN) methods.

Nudged Elastic Band (NEB) methods.

Once a transition state is located, its structure is confirmed by frequency calculations, which should show a single imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to ensure that the transition state correctly connects the desired reactants and products.

Mechanistic Insights into Photochemical and Thermal Transformations

Computational studies are instrumental in elucidating the complex mechanisms of photochemical and thermal reactions of organosilanes. nih.gov For photochemical reactions, calculations can identify the relevant excited states (e.g., singlet and triplet states) and map out the pathways for processes such as photosensitization, intersystem crossing, and photochemical bond cleavage. nih.govphotobiology.info The photochemistry of aryldisilanes often involves the homolytic cleavage of the Si-Si bond to form silyl (B83357) radicals. nih.gov

For thermal transformations, such as rearrangements or eliminations, computational chemistry can be used to compare the energy barriers of competing pathways, thereby predicting the major products. For instance, a theoretical study on the thermal rearrangement of a related silylsilylene compound helped to explain the experimentally observed product ratios based on the calculated Gibbs free energy changes. researchgate.net

Without specific studies on pentamethyl-1-naphthalenyl-disilane, one can only hypothesize that its reactivity would be influenced by the steric bulk of the pentamethylsilyl group and the electronic properties of the naphthalene ring system. Computational investigations would be essential to provide a detailed understanding of these effects.

Advanced Applications and Materials Science Utilizing Pentamethyl 1 Naphthalenyl Disilane Derivatives

Development in Organic Electronic Materials

The integration of silicon atoms into π-conjugated systems is a well-established strategy for developing novel materials with remarkable electronic and photophysical characteristics. nih.gov Derivatives of pentamethyl-1-naphthalenyl-disilane are promising candidates for various roles in organic electronic devices due to the combined properties of the disilane (B73854) and naphthalene (B1677914) moieties.

Fluorescent Materials and Organic Light-Emitting Diodes (OLEDs) from Organosilicon Naphthalene Derivatives

Naphthalene derivatives are crucial components in the fabrication of Organic Light-Emitting Diodes (OLEDs), serving as fluorescent materials, charge transport layers, and intermediates for more complex molecules. oled-intermediates.comresearchgate.net They are often used to construct materials for blue-light-emitting OLEDs, a critical component for full-color displays. mdpi.comrsc.org The introduction of a disilane unit is an effective method for fine-tuning the photophysical properties of these organic materials. nih.gov

The σ-bonds in disilanes possess electronic structures more akin to C=C double bonds than C-C single bonds, with high-lying highest occupied molecular orbitals (HOMO). nih.gov This feature allows for effective σ-π conjugation when bonded to an aromatic system like naphthalene. This interaction can modify the emission wavelength and improve the photoluminescence quantum yield (PLQY), which is critical for OLED efficiency. By fusing naphthalene with electron-donating groups, it is possible to create efficient deep-blue emitters with high color purity. rsc.org The pentamethyl-disilane group can act as such a modifier, potentially leading to materials with high thermal stability and excellent film-forming properties, which are desirable for vacuum-evaporated OLED fabrication. researchgate.net

Table 1: Potential Roles of Pentamethyl-1-naphthalenyl-disilane Derivatives in OLEDs

OLED Component Function Contribution of Naphthalene Moiety Contribution of Disilane Moiety
Emissive Layer Generates light through electroluminescence. Provides the core chromophore for blue emission. mdpi.com Modulates HOMO/LUMO levels, tunes emission color, and can enhance quantum efficiency through σ-π conjugation. nih.gov
Host Material Forms a matrix for dopant emitter molecules. Offers a wide bandgap and good thermal stability. Enhances solubility and film morphology.

| Charge Transport Layer | Facilitates the movement of electrons or holes. | Naphthalene is a known building block for charge transport materials. oled-intermediates.com | The silyl (B83357) groups can influence molecular packing and electronic coupling between molecules. |

Charge Transport Materials

Efficient charge transport is fundamental to the performance of organic electronic devices. Naphthalene-based materials are widely investigated for this purpose. oled-intermediates.comresearchgate.net The charge carrier mobility in organic semiconductors is highly dependent on the intermolecular π-π interactions and the molecular packing in the solid state. beilstein-journals.org Calculations on naphthalene crystals, for instance, show that hole carriers exhibit band-like transport. aps.org

Derivatives of pentamethyl-1-naphthalenyl-disilane can function as p-type (hole-transporting) or n-type (electron-transporting) materials. The naphthalene core provides the pathway for charge movement, while the bulky and flexible pentamethyl-disilane substituent can be used to control the solid-state morphology. This control is crucial; for example, introducing bulky substituents can attenuate detrimental intermolecular interactions, while the choice of linear versus branched alkyl chains on a core molecule can alter mobility by orders of magnitude. researchgate.netresearchgate.net Soluble derivatives of naphthalene diimide, a related class of compounds, have been successfully used to create n-channel organic field-effect transistors (OFETs) with electron mobilities up to 0.2 cm²/Vs. scribd.comresearchgate.net The functionalization of the naphthalene core with a disilane group offers a versatile synthetic route to tune redox potentials and improve charge mobility and air stability in OFETs. gatech.edu

Precursors for Silicon-Based Thin Films and Nanomaterials

Disilanes are important precursors in the semiconductor industry for the deposition of silicon-containing thin films. Their higher reactivity compared to monosilanes allows for lower processing temperatures, which is critical for modern microchip manufacturing. researchgate.netwikipedia.org

Chemical Vapor Deposition (CVD) Applications of Disilanes

Chemical Vapor Deposition (CVD) is a preferred technique for depositing uniform, fine-structured layers on semiconductor wafers. evonik.com Disilanes (Si2H6) and their derivatives are used as silicon source gases in CVD processes to create films of amorphous silicon, silicon dioxide (SiO2), silicon nitride, and silicon carbide. wikipedia.orgevonik.com The key advantage of disilane over silane (B1218182) (SiH4) is its weaker Si-Si bond (bond strength ~226 kJ mol⁻¹) compared to the Si-H bond (~318 kJ mol⁻¹), which allows for decomposition at lower temperatures (around 640 °C). researchgate.netwikipedia.org

Pentamethyl-1-naphthalenyl-disilane can be envisioned as a specialized precursor for plasma-enhanced CVD (PECVD). The presence of the carbon-rich naphthalene group makes it a potential candidate for depositing carbon-doped silicon (Si:C) or silicon carbide (SiC) films. Such films are used as low-k dielectrics, which are materials with a low dielectric constant that are essential for reducing signal delay and power consumption in advanced integrated circuits. google.com The molecular structure of the precursor influences the properties of the resulting film, and using an organosilane like this allows for the incorporation of organic moieties directly during deposition. google.com

Table 2: Comparison of Silane and Disilane as CVD Precursors

Property Silane (SiH4) Disilane (Si2H6) Pentamethyl-1-naphthalenyl-disilane
Chemical Formula SiH4 Si2H6 C15H22Si2
Decomposition Temp. Higher Lower (~640 °C) wikipedia.org Expected to be lower due to Si-Si bond
Primary Film Type Silicon, SiO2 Silicon, SiO2 wikipedia.org Potential for SiC, Si:C, low-k dielectrics google.comgoogle.com

| Key Advantage | Widely used, well-understood | Lower deposition temperature, higher growth rates researchgate.net | Single-source precursor for carbon-containing silicon films |

Synthesis of Silicon-Containing Polymers and Oligomers

Silicon-containing polymers, such as polysilanes and polysiloxanes, possess unique properties stemming from their inorganic backbones and organic substituents. oclc.org Disilanes can serve as key monomers for the synthesis of these polymers. Polysilanes, which feature a backbone of silicon atoms, are of particular interest due to their σ-conjugation, which endows them with unique electronic and optical properties useful in photoconductivity and photocurrent generation. researchgate.net

Pentamethyl-1-naphthalenyl-disilane could be used as a monomer in polymerization reactions. For example, through dehydrocoupling or ring-opening polymerization, it could be incorporated into a polymer chain. The resulting polymer would feature a silicon-based backbone with pendant naphthalene chromophores. Such a structure would combine the electronic properties of the polysilane chain with the well-known fluorescence of the naphthalene unit, making it a candidate material for light-emitting polymers or photoactive materials. The synthesis of silacycles via reactions involving disilanes is also a known route to creating novel organosilicon structures with unique physical and optoelectronic properties. nih.gov

Catalytic Applications and Ligand Design

The design of ligands is crucial in homogeneous catalysis, as the ligand's structure dictates the catalyst's activity, selectivity, and stability. Naphthalene-based structures are used as scaffolds for ligands in various metal complexes. mdpi.com For instance, derivatives of acetic acid bearing a naphthalene ring are known to coordinate with a range of metal ions. mdpi.com

Pentamethyl-1-naphthalenyl-disilane presents an interesting scaffold for ligand design. The naphthalene ring system can participate in π-stacking or direct coordination with a metal center. The pentamethyl-disilane group acts as a bulky, electron-donating substituent. The steric bulk of the silyl group can be used to create a specific coordination environment around the metal, potentially leading to high selectivity in catalytic reactions. Furthermore, the electron-donating nature of the silyl group can modulate the electron density at the metal center, thereby tuning its catalytic activity. While direct catalytic applications of this specific compound are not widely reported, its structure is analogous to silyl-naphthalene compounds that have been synthesized for applications where steric hindrance and electronic properties are carefully controlled. nih.gov

Organosilicon Compounds as Ligands in Transition Metal Catalysis

The development of novel ligands is a cornerstone of advancing transition metal catalysis, and organosilicon compounds have emerged as a highly attractive class of X-type ligands. rsc.org Silyl ligands are distinguished by their unique σ-donating characteristics and significant trans-effects, which can be leveraged to enhance the reactivity and selectivity of various catalytic transformations. rsc.org These properties are crucial in processes such as small molecule activation, C-H functionalization, and cross-coupling reactions. rsc.org

Transition metal complexes featuring silyl ligands are pivotal intermediates in numerous catalytic reactions, including hydrosilylation and C-H silylation. nih.gov The nature of the metal-silicon bond, which differs significantly from the metal-carbon bond, allows for novel reaction pathways. nih.gov The lower electronegativity of silicon compared to carbon makes the silyl group a strong σ-donor, influencing the electronic environment of the metal center and facilitating key catalytic steps like oxidative addition and reductive elimination. nih.gov

While specific catalytic applications of Disilane, pentamethyl-1-naphthalenyl- are still an emerging area of research, the foundational principles of organosilicon chemistry suggest significant potential. The naphthalene moiety can participate in π-stacking or other secondary interactions, potentially influencing the stereochemical outcome of catalytic reactions, while the disilane group provides the characteristic electronic properties of a silyl ligand. The activation of Si-H and Si-C bonds by organometallic complexes is a critical process in the catalytic transformation of organosilanes, and complexes involving silyl-naphthalene derivatives could serve as key intermediates in these reactions. illinois.edu

Asymmetric Catalysis with Chiral Silyl-Naphthalene Derivatives

Asymmetric catalysis is indispensable for the synthesis of enantiomerically pure compounds, which are vital in pharmaceuticals, agrochemicals, and materials science. The construction of molecules with axial or planar chirality is a significant challenge, and chiral naphthalene derivatives have proven to be valuable scaffolds in this endeavor. nih.govnih.gov The development of transition metal-catalyzed stereoselective C-H activation and silylation has provided a powerful tool for synthesizing chiral organosilicon compounds. researchgate.net

In this context, chiral silyl-naphthalene derivatives are promising candidates for use as chiral ligands or substrates in asymmetric reactions. Catalytic systems, often employing rhodium, iridium, or palladium, combined with a chiral ligand, can achieve high levels of enantioselectivity in C-H silylation reactions. researchgate.net The synthesis of C-N axially chiral scaffolds, for instance, has been successfully demonstrated using palladium/norbornene cooperative catalysis, highlighting the utility of substituted naphthalenes in creating chiral environments. nih.gov

The introduction of a chiral center within the silyl-naphthalene framework could be achieved through various synthetic strategies. The resulting chiral compounds could then be employed as ligands to direct the stereochemical outcome of a reaction or as building blocks for advanced chiroptical materials. nih.gov The successful synthesis of a wide range of chiral organosilicon compounds demonstrates the feasibility of accessing silicon-stereogenic molecules that could be instrumental in developing new asymmetric catalytic methods. researchgate.netresearchgate.net

Functional Materials with Tailored Optoelectronic Properties

The fusion of silicon-containing moieties with π-conjugated organic systems has led to the development of advanced functional materials with tunable optoelectronic properties. mdpi.com Silyl-naphthalene derivatives are particularly noteworthy due to the interaction between the Si-Si σ-orbitals and the naphthalene π-system (σ–π mixing), which can effectively modulate the electronic structure and photophysical behavior of the molecule. nih.gov

Rational Design of Silyl-Naphthalene Chromophores and Fluorophores

The rational design of chromophores and fluorophores based on the silyl-naphthalene scaffold allows for precise control over their absorption and emission properties. Research has shown that the introduction of silyl groups at the 1- and 1,4-positions of the naphthalene core induces significant changes in its spectroscopic characteristics. researchgate.netmdpi.com

Key design principles include:

Position of Silylation: Attaching silyl groups directly to the naphthalene ring at the 1-position causes a bathochromic (red) shift in the absorption maxima and an increase in fluorescence intensity compared to unsubstituted naphthalene. mdpi.comresearchgate.net

Nature of Substituents: The electronic properties of the naphthalene core can be further tuned by introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., cyano) at other positions on the ring, which also promotes bathochromic shifts and enhances fluorescence. mdpi.comnih.gov

Silicon Substituents: While the substituents on the silicon atom (e.g., methyl, butyl) have a relatively small effect on the absorption and emission maxima, their steric bulk can influence other properties, such as quenching efficiency in energy transfer processes. mdpi.comnih.gov

This modular approach, combining core silylation with peripheral functionalization, enables the creation of a library of fluorophores with tailored photophysical profiles for specific applications. uni-muenchen.de

Materials with Tunable Emission and Absorption Characteristics

The ability to tune the optical and electronic properties of silyl-naphthalene derivatives makes them excellent candidates for a variety of optoelectronic applications, including organic light-emitting diodes (OLEDs), sensors, and photoconductors. mdpi.comnih.gov The incorporation of silicon atoms provides not only electronic tunability but also enhanced thermal stability. mdpi.com

Studies on 1-silylnaphthalene derivatives have systematically demonstrated how chemical modifications translate to changes in optical properties. The introduction of a trimethylsilyl (B98337) (SiMe₃) group at the 1-position of naphthalene results in a clear red-shift in both absorption and emission spectra. This effect is a direct consequence of the σ–π conjugation that raises the energy of the highest occupied molecular orbital (HOMO). researchgate.net

The following table summarizes the effect of silyl substitution on the photophysical properties of naphthalene in cyclohexane.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)
Naphthalene27532348
1-(Trimethylsilyl)naphthalene28332744
1-(Dimethylsilylethyl)naphthalene28332845
1-(Dimethylsilylphenyl)naphthalene28432844

This table is generated based on data patterns reported in scientific literature for illustrative purposes. researchgate.netmdpi.comresearchgate.net

This tunability allows for the development of materials where the emission color can be precisely controlled, from the blue-green region towards the yellow and red parts of the spectrum. rsc.org By extending the π-conjugated system or modifying substituents, the bandgap of these materials can be modulated, making them suitable for applications ranging from wide-bandgap emitters to near-infrared absorbing materials. mdpi.comresearchgate.netresearchgate.net

Future Research Directions and Unresolved Challenges in Pentamethyl 1 Naphthalenyl Disilane Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

A primary challenge in the chemistry of unsymmetrical aryl-disilanes, such as pentamethyl-1-naphthalenyl-disilane, lies in their selective and efficient synthesis. Traditional methods often involve multi-step procedures with stoichiometric reagents, leading to significant waste generation. Future research will undoubtedly focus on the development of more sustainable and atom-economical synthetic routes.

Key areas for exploration include:

Catalytic C-H Silylation: Direct silylation of the naphthalene (B1677914) C-H bond with a pentamethyldisilane (B12335347) precursor would be a highly desirable synthetic strategy. However, achieving high regioselectivity, especially at the 1-position of the naphthalene ring, remains a significant hurdle. Overcoming this would require the design of novel catalyst systems that can effectively differentiate between the various C-H bonds of the naphthalene core.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a staple in organosilicon chemistry. oup.com Future efforts could be directed towards developing more efficient and versatile palladium or other transition-metal catalysts for the coupling of a 1-naphthalenyl electrophile with a pentamethyldisilyl nucleophile (or vice versa). A major challenge is the suppression of homocoupling and other side reactions.

Flow Chemistry and Process Intensification: The use of microreactor and flow chemistry technologies could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of pentamethyl-1-naphthalenyl-disilane. These techniques can enable the use of highly reactive intermediates and hazardous reagents in a more controlled and sustainable manner.

A comparative overview of potential synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesKey Challenges
Catalytic C-H SilylationAtom economy, reduced wasteRegioselectivity, catalyst development
Cross-Coupling ReactionsVersatility, established methodologyCatalyst efficiency, suppression of side reactions
Flow ChemistryEnhanced safety, scalability, controlInitial setup cost, optimization of reaction parameters

In-Depth Mechanistic Understanding of Complex Transformative Reactions

The reactivity of the Si-Si and Si-C bonds in pentamethyl-1-naphthalenyl-disilane is expected to be rich and complex. A thorough understanding of the mechanisms governing its transformations is crucial for harnessing its full potential.

Future research should focus on:

Selective Si-Si vs. Si-C Bond Activation: A key question is how to selectively cleave either the Si-Si or the Si-C(naphthalenyl) bond. This would open up avenues for diverse functionalization of either the disilane (B73854) moiety or the naphthalene core. Mechanistic studies, including kinetic analysis and isotopic labeling, will be essential to elucidate the factors that govern this selectivity.

Role of the Naphthalenyl Group: The electron-rich and sterically demanding naphthalenyl group is expected to significantly influence the reactivity of the adjacent disilane unit. Understanding the electronic and steric effects of the naphthalenyl substituent on the stability and reactivity of the Si-Si bond is a critical area for investigation.

Photochemical and Thermal Reactivity: Disilanes are known to undergo interesting photochemical and thermal reactions. nih.gov Investigating the behavior of pentamethyl-1-naphthalenyl-disilane under photolytic and thermolytic conditions could lead to the discovery of novel reactive intermediates, such as silylenes or silyl (B83357) radicals, and unique rearrangement pathways.

Development of Advanced in situ Characterization Techniques

Many of the reactive intermediates and transition states involved in the reactions of organosilicon compounds are short-lived and difficult to isolate. The development and application of advanced in situ characterization techniques are therefore paramount for gaining a deeper mechanistic understanding.

Future directions in this area include:

Time-Resolved Spectroscopy: The use of techniques such as transient absorption spectroscopy and time-resolved infrared spectroscopy can provide valuable information on the dynamics of photochemical and thermal reactions of pentamethyl-1-naphthalenyl-disilane on very short timescales.

In situ NMR and Mass Spectrometry: The development of specialized NMR probes and mass spectrometry interfaces that allow for the real-time monitoring of reaction mixtures can help in the identification and characterization of transient intermediates.

Synchrotron-Based Techniques: Techniques such as X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) performed at synchrotron facilities can provide detailed information about the electronic and geometric structure of catalysts and reactive intermediates under reaction conditions.

Expansion of Application Domains in Emerging Technologies and Niche Markets

The unique electronic and photophysical properties of aryl-silanes and disilanes suggest that pentamethyl-1-naphthalenyl-disilane could find applications in a variety of emerging technologies. nih.govresearchgate.net

Potential application domains to be explored include:

Organic Electronics: The σ-π conjugation between the Si-Si bond and the naphthalenyl π-system could lead to interesting electronic properties, making this compound a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govresearchgate.netsigmaaldrich.com

Sensors: The sensitivity of the Si-Si bond to cleavage by various stimuli could be exploited in the design of chemical sensors. For example, the selective reaction of pentamethyl-1-naphthalenyl-disilane with specific analytes could lead to a measurable change in its optical or electronic properties.

Precursors for Silicon-Containing Materials: Pyrolysis or chemical vapor deposition (CVD) of pentamethyl-1-naphthalenyl-disilane could provide a route to novel silicon-containing materials, such as silicon carbide or carbon-doped silicon, with potentially interesting properties for applications in ceramics, coatings, or battery anodes. elsevierpure.com

The table below summarizes some of the potential applications and the key properties that would need to be investigated.

Application DomainKey Properties to Investigate
Organic ElectronicsPhotoluminescence quantum yield, charge carrier mobility, energy levels (HOMO/LUMO)
Chemical SensorsSelectivity and sensitivity towards target analytes, response mechanism
Material PrecursorsThermal decomposition profile, composition and morphology of resulting materials

Synergistic Integration of Experimental and Theoretical Approaches for Predictive Chemistry

The complexity of organosilicon chemistry necessitates a close collaboration between experimentalists and theoreticians. Computational chemistry can provide invaluable insights into the structures, properties, and reactivity of molecules like pentamethyl-1-naphthalenyl-disilane, guiding experimental design and interpretation. nih.gov

Future research should emphasize:

Accurate Prediction of Properties: The use of high-level quantum chemical calculations, such as density functional theory (DFT), to accurately predict the geometric, electronic, and spectroscopic properties of pentamethyl-1-naphthalenyl-disilane and its derivatives. nih.gov

Modeling of Reaction Mechanisms: Computational modeling of potential reaction pathways can help to elucidate complex reaction mechanisms, identify key transition states and intermediates, and explain observed selectivities.

Design of Novel Compounds with Tailored Properties: Theoretical calculations can be used to screen virtual libraries of related compounds to identify candidates with optimized properties for specific applications, thereby accelerating the discovery of new functional materials.

By addressing these research directions and unresolved challenges, the scientific community can unlock the full potential of pentamethyl-1-naphthalenyl-disilane and related aryl-disilanes, paving the way for new discoveries and technological innovations.

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